3-benzyl-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-benzyl-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolopyrimidinone core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:
- Triazolo[4,5-d]pyrimidin-7-one backbone: A bicyclic system known for its pharmacological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting .
- 3-Benzyl substituent: A simple benzyl group at position 3, which may influence lipophilicity and binding interactions.
The molecular formula is C24H23N7O5 (calculated), with an approximate molecular weight of 489.49 g/mol.
Properties
IUPAC Name |
3-benzyl-6-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O4/c1-3-33-17-10-9-16(11-18(17)32-2)21-25-19(34-27-21)13-29-14-24-22-20(23(29)31)26-28-30(22)12-15-7-5-4-6-8-15/h4-11,14H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIZQXPHMYYXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various studies and research findings.
Chemical Structure
The compound features a complex structure that combines elements from triazole and pyrimidine frameworks. Its molecular formula is C_{24}H_{27N_5O_3 and it has a molecular weight of approximately 433.51 g/mol.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds within the class of triazole and pyrimidine derivatives. For instance, Mannich bases derived from these structures have demonstrated significant antiproliferative effects against various cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action is often attributed to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Mannich Base A | HeLa | 2.1 | |
| Mannich Base B | HepG2 | 1.8 | |
| Mannich Base C | A549 | 2.5 |
Antimicrobial Activity
Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Research indicates that derivatives containing oxadiazole and triazole rings exhibit significant antibacterial and antifungal activities. These effects are hypothesized to arise from the disruption of microbial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | E. coli | 15 | |
| Compound E | S. aureus | 18 | |
| Compound F | C. albicans | 12 |
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in various studies, where they have shown effectiveness in inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for therapeutic applications in diseases characterized by chronic inflammation .
The biological activities of this compound are likely mediated through several mechanisms:
- DNA Intercalation : Compounds with triazole rings can intercalate into DNA, disrupting replication.
- Enzyme Inhibition : Many derivatives inhibit key enzymes involved in cancer cell proliferation and microbial growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells.
Case Studies
A notable case study involved the evaluation of a structurally related compound in a clinical setting for its efficacy against resistant bacterial strains. Results indicated a significant reduction in bacterial load among treated patients compared to controls, highlighting the potential clinical relevance of these compounds .
Chemical Reactions Analysis
Chemical Reactions and Modifications
This compound can undergo various chemical reactions to modify its structure and enhance its biological activity. Common reactions include alkylation, acylation, and substitution reactions at the benzyl or phenyl groups.
Alkylation Reactions
Alkylation reactions can introduce additional alkyl groups to the benzyl moiety, potentially altering the compound's lipophilicity and biological activity.
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl Halide, Base | Alkylated Benzyl Derivative |
Acylation Reactions
Acylation reactions can add acyl groups to the benzyl or phenyl rings, which may influence the compound's solubility and interaction with biological targets.
| Reaction | Reagents | Product |
|---|---|---|
| Acylation | Acyl Chloride, Base | Acylated Derivative |
Substitution Reactions
Substitution reactions can replace existing substituents on the phenyl rings with other functional groups, potentially enhancing the compound's pharmacological profile.
| Reaction | Reagents | Product |
|---|---|---|
| Substitution | Nucleophile, Leaving Group | Substituted Phenyl Derivative |
Analytical Techniques for Characterization
To understand the chemical properties and reactivity of 3-benzyl-6-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one , various analytical techniques are employed:
-
Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Identifies functional groups based on absorption spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information through proton and carbon signals.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ethoxy groups are more metabolically stable than methoxy groups due to reduced oxidative susceptibility, which could enhance pharmacokinetics.
Benzyl Substituent Variations :
- The plain benzyl group in the target compound reduces polarity compared to Analog 1’s 3-methoxybenzyl , possibly favoring passive diffusion across biological membranes.
- Analog 2’s 3-fluorobenzyl group introduces electronegativity, enabling halogen bonding with target proteins (e.g., kinases) .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~489 g/mol) may marginally reduce aqueous solubility compared to Analog 1 (475 g/mol) and Analog 2 (463 g/mol).
Research Implications
- Drug Design : The target compound’s ethoxy group offers a balance between lipophilicity and metabolic stability, making it a candidate for CNS-targeted therapies.
- Structure-Activity Relationships (SAR) : Substitutions on the benzyl and oxadiazole rings significantly alter bioactivity, as demonstrated by Analog 2’s fluorine-enhanced binding .
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step heterocyclic chemistry, including oxidative cyclization and functional group modifications. A green approach using sodium hypochlorite (NaOCl) as an oxidant in ethanol at room temperature is effective for forming triazolopyridine cores, yielding ~73% isolated product after 3 hours . Optimization should focus on solvent selection (e.g., ethanol for sustainability), oxidant stoichiometry, and reaction time. Intermediate purification via alumina plug filtration ensures high purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : ¹H/¹³C NMR for verifying aromatic protons, methylene bridges, and substituent positions (e.g., benzyl, oxadiazole).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous 3D structure determination using programs like SHELXL .
Q. How can researchers troubleshoot low yields in the final cyclization step?
Low yields may stem from incomplete oxidation or steric hindrance. Solutions include:
- Increasing oxidant equivalents (e.g., NaOCl) or switching to milder alternatives (e.g., DDQ).
- Using microwave-assisted synthesis to accelerate kinetics.
- Pre-purifying intermediates to remove electron-withdrawing groups that hinder cyclization .
Advanced Research Questions
Q. What computational tools are suitable for predicting bioactivity and binding modes?
Molecular docking (AutoDock, Schrödinger) and density functional theory (DFT) calculations can model interactions with biological targets (e.g., enzymes or receptors). Focus on the oxadiazole and triazole moieties, which are known to engage in hydrogen bonding and π-π stacking . Validate predictions with in vitro assays like enzyme inhibition or cell viability studies.
Q. How should contradictory data in reaction kinetics or crystallographic results be resolved?
- Kinetic Discrepancies : Compare activation energies (via Arrhenius plots) under varying conditions (solvent polarity, temperature).
- Crystallographic Ambiguities : Refine data using SHELXL’s restraints for disordered regions and validate with Hirshfeld surface analysis .
- Cross-validate spectroscopic and computational results to identify systematic errors .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Q. How can photophysical properties be exploited for cellular imaging applications?
The conjugated triazolopyrimidine core may exhibit fluorescence. Characterize via:
- UV-Vis and fluorescence spectroscopy to determine λmax and quantum yield.
- Confocal microscopy to assess cellular uptake and localization (e.g., mitochondria vs. nucleus) .
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxidative cyclization | NaOCl, EtOH, RT, 3 h | 73% | |
| Purification | Alumina plug filtration | >95% purity |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application |
|---|---|
| ¹H/¹³C NMR | Substituent positioning and stereochemistry |
| HRMS | Molecular formula confirmation |
| X-ray diffraction | Absolute configuration |
Critical Considerations
- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
